molecular formula C42H86 B1595039 Dotetracontane CAS No. 7098-20-6

Dotetracontane

Cat. No. B1595039
CAS RN: 7098-20-6
M. Wt: 591.1 g/mol
InChI Key: FTJPDYTXORWVLU-UHFFFAOYSA-N
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Description

Dotetracontane is a chemical compound with the molecular formula C42H86 . It is classified under the high molecular weight non-polar hydrocarbon group of compounds .


Synthesis Analysis

This compound may be used as an analytical reference standard for the determination of the analyte in aerosol samples . It can also serve as an internal standard for the analysis of opium and morphine drug samples by various chromatographic techniques .


Molecular Structure Analysis

The molecular structure of this compound is a long chain of carbon atoms, with each carbon atom bonded to two hydrogen atoms . The molecular weight of this compound is 591.132 Da .


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 536.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 78.2±0.8 kJ/mol and a flash point of 428.1±9.4 °C . The index of refraction is 1.457, and it has a molar refractivity of 196.6±0.3 cm3 . It has no H bond acceptors or donors, and 39 freely rotating bonds .

Scientific Research Applications

Heat Carrier Efficiency

Dotetracontane (C42H86), along with other high molecular weight n-alkanes, has been studied for its phase behavior in aqueous dispersions. These n-alkanes, including this compound, display distinct melting, crystallization, and rotator phase temperatures. This knowledge is crucial for their application as efficient heat carriers, potentially enhancing thermal energy storage and transfer systems (Kuryakov, 2022).

Quantum Dots in Biological Applications

Research has shown the application of quantum dots, which include compounds like this compound, in biological fields. These quantum dots are used for high-resolution cellular imaging, observing single-molecule intracellular processes, and in vivo cell tracking and tumor targeting (Michalet et al., 2005). Another study highlights their use as robust and bright light emitters in cell tracking, immunolabeling, and diagnostic imaging (Alivisatos, Gu, & Larabell, 2005).

In Vivo Imaging and Diagnostics

Quantum dots, including those derived from this compound, have found significant application in live cells and in vivo imaging, enhancing the ability to study and diagnose medical conditions in a non-invasive and highly effective manner. The versatility of these quantum dots has opened new possibilities in medical imaging and diagnostics, providing clearer, more detailed images of cellular processes and internal body structures (Michalet et al., 2005).

Drug Delivery and Nanotechnology

The unique properties of this compound-based quantum dots also enable their application in drug delivery and nanotechnology. Their ability to be functionalized and targeted to specific cells or tissues makes them an invaluable tool in the targeted delivery of therapeutics, potentially reducing side effects and improving drug efficacy (Alivisatos, Gu, & Larabell, 2005).

Mechanism of Action

Target of Action

Dotetracontane is a high molecular weight non-polar hydrocarbon . Instead, it is often used as an analytical reference standard in various chromatographic techniques .

Pharmacokinetics

As a large, non-polar molecule, it is likely to have low solubility in water and may accumulate in fatty tissues . Its absorption, distribution, metabolism, and excretion (ADME) properties would be expected to reflect these characteristics.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For example, its melting point is 83-86°C , so it will be a solid at room temperature and a liquid at higher temperatures. Its non-reactive nature makes it stable under a wide range of conditions .

properties

IUPAC Name

dotetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJPDYTXORWVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221210
Record name Dotetracontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7098-20-6
Record name Dotetracontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotetracontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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